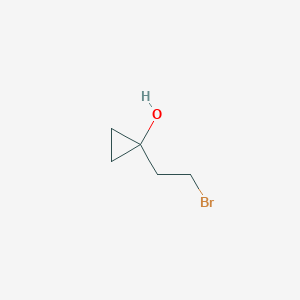

1-(2-Bromoethyl)cyclopropan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-3-5(7)1-2-5/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROSMYXVSSCLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465361 | |

| Record name | Cyclopropanol, 1-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128312-82-3 | |

| Record name | Cyclopropanol, 1-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for the Preparation of 1 2 Bromoethyl Cyclopropan 1 Ol and Analogues

Direct Synthesis of Cyclopropanols with Bromoethyl Moieties

These methods are characterized by the formation of the bromoethyl group as a key step in the synthetic sequence, often involving the ring-opening of a cyclopropanol (B106826) precursor.

A notable and sustainable method for synthesizing 2-bromoethyl ketones, which are valuable analogues of 1-(2-bromoethyl)cyclopropan-1-ol, involves an electrochemical ring-opening of cyclopropanols. organic-chemistry.orgthieme-connect.com This protocol offers a regioselective transformation under mild conditions, utilizing an undivided electrochemical cell with graphite (B72142) electrodes. organic-chemistry.orgthieme-connect.com The process generates the necessary brominating agent in situ from magnesium or zinc halides, thus avoiding the use of hazardous chemical oxidants. organic-chemistry.orgthieme-connect.com

The reaction proceeds via an electrophilic pathway, where electrochemically generated bromine acts as the key halogenating agent. organic-chemistry.org A key advantage of this method is the preservation of the stereochemistry at the α-carbon, as the reaction occurs without epimerization. organic-chemistry.orgthieme-connect.comdocumentsdelivered.com The typical procedure involves the electrolysis of a cyclopropanol solution in aqueous acetonitrile (B52724) with magnesium bromide (MgBr₂) at a constant current. thieme-connect.comthieme-connect.com This electrochemical approach is compatible with a wide array of 1-monosubstituted and 1,2-disubstituted cyclopropanols and tolerates various functional groups, including silyl (B83357) and benzoyl protecting groups. organic-chemistry.org

The resulting 2-bromoethyl ketones are versatile intermediates that can undergo further transformations, such as copper- and nickel-catalyzed cross-coupling reactions to achieve alkylation, alkenylation, and arylation. organic-chemistry.orgdocumentsdelivered.com

Table 1: Electrochemical Synthesis of 2-Bromoethyl Ketones from Cyclopropanols

| Starting Cyclopropanol | Reagent | Conditions | Product | Yield | Reference |

| 1-Phenylcyclopropan-1-ol | MgBr₂ | MeCN/H₂O, Graphite electrodes, 3.6 mA/cm² | 1-Phenyl-3-bromopropan-1-one | High | organic-chemistry.orgthieme-connect.com |

| 1-Butylcyclopropan-1-ol | MgBr₂ | MeCN/H₂O, Graphite electrodes, 3.6 mA/cm² | 1-Bromoheptan-3-one | High | organic-chemistry.orgthieme-connect.com |

| 1,2-Diphenylcyclopropan-1-ol | MgBr₂ | MeCN/H₂O, Graphite electrodes, 3.6 mA/cm² | 3-Bromo-1,2-diphenylpropan-1-one | High | organic-chemistry.orgthieme-connect.com |

Beyond electrochemical methods, chemical approaches are widely used to introduce brominated alkyl chains onto a cyclopropane (B1198618) ring. A common strategy is the electrophilic ring-opening of hydroxycyclopropanes using brominating agents like molecular bromine (Br₂), N-bromosuccinimide (NBS), or bromonium tert-butoxide. thieme-connect.com This reaction proceeds with regioselectivity, leading to branched bromo ketones while retaining the configuration at the C2 position. thieme-connect.com In some cases, the ring-opening of a cyclopropane ester with bromine has been observed. nih.gov

Another relevant method involves the conversion of cyclopropylmethanols to (bromomethyl)cyclopropanes. One such procedure uses a triarylphosphite in a polar aprotic solvent like dimethylformamide (DMF), to which a bromine compound is added at low temperatures, followed by the addition of cyclopropylmethanol (B32771) to yield (bromomethyl)cyclopropane. google.com While this produces a bromomethyl rather than a bromoethyl group, it demonstrates a viable pathway for the functionalization of cyclopropane alcohols to their corresponding brominated alkyl derivatives. google.com Additionally, various bromomethyl cyclopropane structures can be synthesized from α-bromoketones or aldehydes reacting with compounds like ethyl cyanoacetate (B8463686) in the presence of a base. researchgate.net

General Approaches to the Cyclopropanol Core Formation

The synthesis of the fundamental cyclopropanol ring system is a critical aspect of accessing the target compound and its analogues. Several powerful reactions have been developed for this purpose.

The Kulinkovich reaction is a cornerstone of cyclopropanol synthesis. rsc.org In its classic form, first reported in 1989, the reaction involves treating a carboxylic ester with a Grignard reagent that has a β-hydrogen, such as ethylmagnesium bromide, in the presence of a stoichiometric amount of a titanium(IV) alkoxide like titanium(IV) isopropoxide (Ti(OiPr)₄). wikipedia.orgorganic-chemistry.org

The generally accepted mechanism begins with the formation of a dialkyldiisopropoxytitanium complex, which then eliminates an alkane molecule to form a key titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.orgnrochemistry.com This titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester in a twofold alkylation process to ultimately yield the cyclopropanol after hydrolysis. organic-chemistry.orgyoutube.com

A significant advancement was the development of titanium(IV)-catalyzed versions of the reaction, which require only a catalytic amount (e.g., 5-10 mol%) of the titanium species, such as ClTi(OiPr)₃ or Ti(OiPr)₄. wikipedia.orgthieme-connect.com This catalytic process enhances the efficiency and applicability of the reaction. thieme-connect.comthieme-connect.com The reaction is versatile, tolerating various functional groups like ethers and amides, and can be applied to lactones and protected hydroxy esters to form cyclopropyl (B3062369) diols. wikipedia.orgorganic-chemistry.org

Table 2: Examples of the Kulinkovich Reaction for Cyclopropanol Synthesis

| Ester Substrate | Grignard Reagent | Titanium Catalyst | Product | Yield | Reference |

| Methyl hexanoate | EtMgBr | Ti(OiPr)₄ (catalytic) | 1-Pentylcyclopropan-1-ol | 94% | thieme-connect.com |

| Methyl decanoate | EtMgBr | Ti(OiPr)₄ (catalytic) | 1-Nonylcyclopropan-1-ol | 94% | thieme-connect.com |

| Methyl butyrate | EtMgBr | Ti(OiPr)₄ (catalytic) | 1-Propylcyclopropan-1-ol | 91% | thieme-connect.com |

| γ-Butyrolactone | EtMgBr | Ti(OiPr)₄ | 1-(2-Hydroxyethyl)cyclopropan-1-ol | Good | organic-chemistry.orgacsgcipr.org |

Variants of this reaction, such as the Kulinkovich-Szymoniak reaction, can be used to synthesize cyclopropylamines from nitriles. organic-chemistry.org

The cyclopropanation of enol derivatives is a widely used and powerful strategy for constructing the cyclopropanol skeleton. acs.org Specifically, the reaction of silyl enol ethers with carbene or carbenoid reagents, such as in the Simmons-Smith reaction, provides access to O-silylated cyclopropanols. acs.orgthieme-connect.comresearchgate.net These intermediates can then be readily hydrolyzed to afford the free cyclopropanols.

Modern methods have also been developed for the synthesis of cyclopropanes from carboxylic acid derivatives. A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade allows for the synthesis of functionalized cyclopropanes from aliphatic carboxylic acids and chloroalkyl alkenes. nih.govbris.ac.uk This method is valued for its mild conditions, use of an organic photocatalyst, and broad functional group tolerance. nih.govbris.ac.uk Another approach involves a one-pot synthesis of cyclopropanols from carboxylic acid derivatives using a samarium-diiodomethane (Sm/CH₂I₂) reagent. acs.org

Cyclopropane rings can be formed through intramolecular cyclization reactions. acs.org A prominent example is the Michael-initiated ring closure (MIRC), where a Michael addition is followed by an intramolecular nucleophilic substitution to forge the three-membered ring. rsc.orgrsc.org This cascade process is a versatile method for creating highly substituted cyclopropanes. rsc.org Another pathway is the direct intramolecular substitution, where a molecule containing both a nucleophile (like an alkoxide) and a suitable leaving group cyclizes. youtube.com The probability of ring closure is influenced by the chain length between the reacting groups, with smaller rings often forming more readily despite their inherent strain. youtube.com

Ring contraction methodologies offer an alternative route, wherein a larger, more stable ring rearranges to form a smaller, strained carbocycle like cyclopropane. rsc.orgetsu.edu These reactions, such as the Favorskii rearrangement of α-halo cycloalkanones or the Wolff rearrangement of α-diazoketones, proceed through reorganization of the molecular framework to decrease the ring size. scribd.com Oxidative ring contraction of substrates like cyclobutene (B1205218) derivatives using an oxidant such as m-CPBA can also yield cyclopropyl ketones. organic-chemistry.org

Stereoselective Addition of Organometallic Reagents to Functionalized Cyclopropanols

The addition of organometallic reagents to ketones is a fundamental method for creating tertiary alcohols. chemrxiv.org However, the instability of cyclopropanones has historically limited this approach for synthesizing tertiary cyclopropanols. Modern methodologies overcome this by using stable cyclopropanone (B1606653) surrogates. One such strategy involves the use of 1-phenylsulfonylcyclopropanols as precursors that generate cyclopropanones in situ. The subsequent addition of various organometallic nucleophiles proceeds under mild conditions to afford 1-substituted cyclopropanols in high yields. chemrxiv.org When enantioenriched 1-phenylsulfonylcyclopropanols are used, the addition can occur with high diastereoselectivity, yielding optically active tertiary cyclopropanols. chemrxiv.org

Another powerful technique involves the stereoselective functionalization of gem-dibromocyclopropanes. For instance, treating 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with isopropylmagnesium chloride (i-PrMgCl) generates a stable cis-cyclopropylmagnesium carbenoid. acs.org This organometallic intermediate reacts with a variety of electrophiles, including aldehydes, with high retention of its configuration. The addition to aldehydes results in the formation of cis-configured benzylic alcohols, demonstrating excellent control over the stereochemistry of the newly formed carbinol center. acs.org

| Precursor | Organometallic Reagent/Conditions | Electrophile | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-Phenylsulfonylcyclopropanols | Grignard Reagents (RMgX), Organolithiums (RLi) | In situ generated cyclopropanone | Tertiary Cyclopropanols | Provides a general and high-yielding route to tertiary cyclopropanols. chemrxiv.org | chemrxiv.org |

| Enantioenriched 1-Phenylsulfonylcyclopropanols | sp, sp2, or sp3-hybridized organometallic C-nucleophiles | In situ generated cyclopropanone | Optically Active Tertiary Cyclopropanols | Achieves highly diastereoselective additions, leading to optically active products. chemrxiv.org | chemrxiv.org |

| 2,2-dibromo-1-methyl-cyclopropanecarbonitrile | i-PrMgCl in Et₂O/CH₂Cl₂ | Various substituted benzaldehydes | cis-Configured Benzylic Alcohols | Reaction proceeds with high retention of configuration via a cis-magnesium-carbenoid. acs.org | acs.org |

Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation

The Michael Initiated Ring Closure (MIRC) reaction is a versatile and powerful cascade process for synthesizing cyclopropane derivatives, often with high stereoselectivity. rsc.org The reaction mechanism involves a tandem sequence: first, a nucleophilic Michael-type conjugate addition of a carbanion (the Michael donor) to an electron-deficient alkene (the Michael acceptor), followed by an intramolecular cyclization via nucleophilic substitution, which forms the three-membered ring. rsc.orgnih.gov

This strategy has been successfully applied to generate a wide variety of substituted cyclopropanes. nih.gov For example, the reaction between 2-arylacetonitriles and α-bromoennitriles under basic conditions efficiently produces dinitrile-substituted cyclopropanes. nih.gov The key to the MIRC reaction's success is the ability to form complex chiral cyclopropanes, often under mild, metal-free conditions. rsc.org The stereochemical outcome can be controlled by using chiral substrates, chiral nucleophiles, or, more recently, organocatalysts. rsc.orgresearchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids, can interact with the reactants through hydrogen bonding or Lewis acid/base interactions to direct the formation of highly enantioenriched cyclopropane products. rsc.org

| Michael Donor Type | Michael Acceptor Type | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Enolates (e.g., from malonates) | α,β-Unsaturated esters, ketones | Base (e.g., alkoxides, LDA) | Functionalized Cyclopropanes | Classic and widely used MIRC transformation. youtube.com | youtube.com |

| 2-Arylacetonitriles | α-Bromoennitriles | Base-promoted (e.g., K₂CO₃) | Dinitrile-substituted Cyclopropanes | Efficient, transition-metal-free synthesis with good functional group tolerance. nih.gov | nih.gov |

| Various Nucleophiles | Chiral Michael Acceptors | Organocatalysts (e.g., Cinchona alkaloids) | Enantioenriched Chiral Cyclopropanes | Enables asymmetric synthesis with high enantioselectivity. rsc.org | rsc.org |

Indirect Methods for Introducing the Bromoethyl Functionality to Cyclopropyl Systems

Indirect methods involve the synthesis of a cyclopropane core followed by the elaboration of a side chain to introduce the 2-bromoethyl group.

Conversion from Bromomethyl Cyclopropane Precursors

A common strategy in organic synthesis is the homologation of a side chain. To convert a bromomethyl cyclopropane precursor into the target 1-(2-bromoethyl)cyclopropan-1-ol, a two-step sequence can be envisioned. This indirect approach would begin with a suitable cyclopropane precursor containing a functional group that can be converted into the tertiary alcohol, such as a cyclopropyl methyl ketone.

The first conceptual stage involves a carbon-carbon bond formation to extend the methyl group to an ethyl group. This can be achieved through various standard organic transformations. For example, the cyclopropyl methyl ketone could be subjected to a Wittig reaction to install a vinyl group. Subsequent hydrobromination of the resulting alkene would yield the desired bromoethyl side chain attached to the cyclopropane ring. The final step would be the conversion of the ketone into the tertiary alcohol, which would have been carried out prior to the side-chain manipulation. A more direct homologation might involve converting the bromomethyl group into a Grignard reagent, followed by reaction with ethylene (B1197577) oxide to form a 2-cyclopropylethanol (B145733) derivative. The resulting primary alcohol could then be selectively brominated using standard reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Derivatization from Alpha-Bromomethyl Cycloalkanones via Intramolecular Barbier Reaction

The intramolecular Barbier reaction is a powerful tool for constructing cyclic structures, particularly carbocycles. researchgate.netnih.gov This reaction involves the metal-mediated coupling of a halide and a carbonyl group within the same molecule. nih.gov While typically used to form five- and six-membered rings, it can also be adapted to synthesize cyclopropanols from appropriate acyclic precursors. researchgate.net

To synthesize 1-(2-bromoethyl)cyclopropan-1-ol via this method, a suitable γ-haloketone precursor is required. Specifically, a molecule like 1,5-dibromo-3-pentanone would serve as an ideal starting material. In the presence of a metal such as zinc or indium, one of the bromo-carbon centers would form an organometallic intermediate. This intermediate would then undergo a subsequent intramolecular nucleophilic addition to the ketone carbonyl group. This ring-closing step forms the strained cyclopropane ring and the tertiary alcohol simultaneously, yielding the target 1-(2-bromoethyl)cyclopropan-1-ol directly. The efficiency and stereoselectivity of such reactions can be influenced by the choice of metal and reaction conditions. rsc.org

| Starting Material Type | Metal Promoter | Solvent/Conditions | Product Ring Size | Key Feature | Reference |

|---|---|---|---|---|---|

| Aldehyde with allylic halide | Zinc (Zn) or Indium (In) | Aqueous media | 5-membered (Cyclopentanol) | Demonstrates the feasibility of intramolecular cyclization in aqueous media. researchgate.net | researchgate.net |

| Aldehyde with propargylic halide | Zinc (Zn) or Indium (In) | Aqueous media | 5-membered (Cyclopentanol) | Yields unsaturated cyclic alcohols. researchgate.net | researchgate.net |

| γ-Haloketone (e.g., 1,5-dibromo-3-pentanone) | Zinc (Zn) or Indium (In) | Anhydrous THF | 3-membered (Cyclopropanol) | Proposed route for direct synthesis of functionalized cyclopropanols. | - |

Reactivity and Mechanistic Pathways of 1 2 Bromoethyl Cyclopropan 1 Ol

Ring-Opening Transformations of Cyclopropanols

The ring-opening of cyclopropanols is a well-established strategy in organic synthesis, providing access to a variety of functionalized acyclic compounds. These transformations can be initiated by electrophiles, single-electron oxidants, or through acid- or base-mediated pathways. nih.govstackexchange.com For 1-(2-bromoethyl)cyclopropan-1-ol, these reactions are expected to proceed in a manner consistent with other tertiary cyclopropanols, offering pathways to linear ketone derivatives.

The cleavage of carbon-carbon bonds in cyclopropanols is a key feature of their reactivity, driven by the release of ring strain. nih.gov This process can occur through several mechanistic pathways, including heterolytic and homolytic fission of the C-C bonds adjacent to the hydroxyl-bearing carbon. stackexchange.com In the case of 1-(2-bromoethyl)cyclopropan-1-ol, treatment with certain reagents can lead to the selective cleavage of the internal C1-C2 or C1-C3 bond of the cyclopropane (B1198618) ring. The regioselectivity of this cleavage is often influenced by the substituents on the ring and the reaction conditions. For instance, palladium-mediated ring opening of substituted cyclopropanols typically occurs at the less substituted C-C bond. nih.gov

The general modes of C-C bond cleavage in cyclopropanols can be categorized as follows:

Homoenolate Chemistry: In the presence of a base, the hydroxyl proton can be removed to form a cyclopropoxide. This intermediate can then undergo ring opening to form a homoenolate equivalent, which can react with various electrophiles.

β-Keto Radical Chemistry: Single-electron oxidation of the cyclopropanol (B106826) can lead to the formation of a β-keto radical after ring opening.

Acid-Catalyzed Ring Opening: Protic or Lewis acids can promote the opening of the cyclopropane ring to generate a carbocationic intermediate, which is then trapped by a nucleophile.

A summary of these primary reactivity modes is presented in the table below.

| Reactivity Mode | Intermediate | Subsequent Reaction |

| Homoenolate Chemistry | Cyclopropoxide/Homoenolate | Reaction with electrophiles |

| β-Keto Radical Chemistry | β-Keto radical | Radical cyclizations, additions |

| Acid-Catalyzed Ring Opening | Carbocation | Nucleophilic trapping |

This table summarizes the general reactivity modes for cyclopropanols.

Acid-Catalyzed Ring-Opening: The presence of an acid catalyst can facilitate the ring-opening of 1-(2-bromoethyl)cyclopropan-1-ol. Protonation of the hydroxyl group converts it into a good leaving group (water), initiating the cleavage of a C-C bond to form a more stable carbocationic intermediate. stackexchange.comlibretexts.org This intermediate is then susceptible to attack by a nucleophile. In the context of 1-(2-bromoethyl)cyclopropan-1-ol, treatment with a strong acid like sulfuric acid could lead to the formation of an allylic bromide or other rearranged products. The regioselectivity of the nucleophilic attack is generally directed to the more substituted carbon atom in asymmetric epoxides, a principle that can be extended to the analogous cyclopropanol ring-opening. libretexts.org

Base-Mediated Ring-Opening: While less common than acid-catalyzed pathways for simple cyclopropanols, base-mediated ring-opening can occur, particularly in donor-acceptor cyclopropanes. rsc.orgnih.gov For 1-(2-bromoethyl)cyclopropan-1-ol, a strong base could deprotonate the hydroxyl group to form a cyclopropoxide. This intermediate could then potentially undergo rearrangement, although this pathway is generally less favored than in systems with activating groups. The acidity of the hydroxyl group in cyclopropanols is enhanced compared to unstrained alcohols due to the ring strain, with a pKa in the range of 12-14.

The table below outlines the expected outcomes of acid- and base-catalyzed ring-opening for a generic cyclopropanol.

| Condition | Key Intermediate | Typical Product |

| Acidic | Carbocation | Functionalized ketone |

| Basic | Cyclopropoxide | Rearranged alcohol or ketone |

This table illustrates the general outcomes for acid- and base-catalyzed ring-opening of cyclopropanols.

Tertiary cyclopropanols, such as 1-(2-bromoethyl)cyclopropan-1-ol, can undergo oxidative fragmentation when treated with certain oxidizing agents like phenyliodine(III) dicarboxylates. libretexts.org This reaction proceeds through the formation of a β-functionalized ketone intermediate, which then undergoes a Grob-type fragmentation. libretexts.org This cascade results in the cleavage of both carbon-carbon bonds adjacent to the hydroxyl-bearing carbon, leading to the formation of a carboxylic acid or its derivative and an alkene. libretexts.org The efficiency of this fragmentation can be high, affording products in excellent yields. libretexts.org

Radical-Mediated Processes

The generation of radical species from cyclopropanols provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These processes are typically initiated by single-electron oxidation of the cyclopropanol.

Single-electron oxidation of cyclopropanols, including presumably 1-(2-bromoethyl)cyclopropan-1-ol, is a facile method for generating β-ketoalkyl radicals. nih.gov Oxidants such as manganese(III) salts, ceric ammonium (B1175870) nitrate (B79036) (CAN), or silver(I) salts can be employed for this purpose. nih.govresearchgate.net The process begins with the oxidation of the cyclopropanol to an alkoxy radical, which rapidly undergoes homolytic cleavage of one of the internal C-C bonds to form the more stable β-ketoalkyl radical. nih.govstackexchange.com These highly reactive intermediates can participate in a variety of subsequent reactions, including intermolecular additions to unsaturated systems and intramolecular cyclizations. nih.gov

Copper(II) salts have been shown to promote the oxidative ring-opening of cyclopropanols, proceeding through radical intermediates. nih.govuni.lu The regioselectivity of these reactions can be influenced by the structure of the cyclopropanol and the counter-anion of the copper(II) salt. nih.govuni.lu The proposed mechanism involves an initial single-electron transfer from the cyclopropanol to the copper(II) salt to generate a radical cation, which then rearranges to a β-keto radical. This radical intermediate can then be trapped by copper ions or undergo further reactions. nih.govuni.lu While specific studies on 1-(2-bromoethyl)cyclopropan-1-ol in this context are not prevalent, it is expected to follow a similar reaction pathway to other tertiary cyclopropanols. The use of copper catalysts is advantageous due to their low cost and toxicity. nih.gov

The table below summarizes the key aspects of radical-mediated processes involving cyclopropanols.

| Process | Initiator/Promoter | Key Intermediate |

| β-Ketoalkyl Radical Generation | Mn(III), CAN, Ag(I) | β-Ketoalkyl radical |

| Copper-Promoted Ring-Opening | Cu(II) salts | Radical cation / β-Keto radical |

This table highlights the general features of radical-mediated reactions of cyclopropanols.

Nucleophilic Substitution and Elimination Reactions Involving the Bromoethyl Group

The bromoethyl group in 1-(2-bromoethyl)cyclopropan-1-ol is a key site for reactivity, participating in both nucleophilic substitution and elimination reactions.

The proximity of the hydroxyl group to the bromoethyl side chain in 1-(2-bromoethyl)cyclopropan-1-ol allows for the possibility of intramolecular cyclization. The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This process would lead to the formation of a new heterocyclic ring system.

The success of such an intramolecular cyclization is often influenced by the ring size of the resulting product. In this case, a 5-exo-tet cyclization would lead to a five-membered ring, a process that is generally kinetically favored according to Baldwin's rules. The bromination of certain alkaloids containing both a hydroxyl group and a double bond has been shown to result in intramolecular cyclization, forming new cyclic structures. nih.gov

Under appropriate conditions, typically with a weak nucleophile and a polar protic solvent, the bromoethyl group can undergo a unimolecular nucleophilic substitution (SN1) reaction. masterorganicchemistry.comyoutube.com The rate-determining step in an SN1 reaction is the unimolecular dissociation of the leaving group (bromide) to form a carbocation intermediate. libretexts.org The stability of the resulting carbocation is a crucial factor in determining the feasibility of this pathway.

A primary carbocation would be formed initially from 1-(2-bromoethyl)cyclopropan-1-ol, which is generally unstable. However, the presence of the adjacent cyclopropyl (B3062369) ring and the hydroxyl group could influence its stability. Carbocation intermediates are known to undergo rearrangements to form more stable carbocations. nih.gov In this system, rearrangements could potentially involve the expansion or fragmentation of the cyclopropane ring.

The table below summarizes the key aspects of SN1 reactions.

| Feature | Description |

| Mechanism | Two-step process involving the formation of a carbocation intermediate. youtube.com |

| Rate Law | Unimolecular, rate = k[Substrate]. The rate is independent of the nucleophile concentration. masterorganicchemistry.com |

| Substrate | Favored for tertiary > secondary >> primary alkyl halides due to carbocation stability. masterorganicchemistry.com |

| Stereochemistry | Leads to a mixture of retention and inversion of configuration (racemization). masterorganicchemistry.com |

| Rearrangements | Carbocation intermediates can undergo rearrangements to form more stable carbocations. nih.gov |

This table provides a general overview of SN1 reactions.

The synthesis of cyclopropenes can be achieved through the 1,2-elimination of hydrogen halides from cyclopropyl halide precursors. researchgate.netwiley-vch.de This reaction is typically carried out in the presence of a strong base. While 1-(2-bromoethyl)cyclopropan-1-ol itself is not a direct precursor for a simple cyclopropene (B1174273) via this method, the chemistry of elimination from a cyclopropane ring is relevant to its potential reactivity.

A protocol for the synthesis of 3,3-disubstituted cyclopropenes from corresponding bromocyclopropanes has been developed using a base-assisted 1,2-elimination. researchgate.net The use of a crown ether in ethereal solvents has been shown to improve yields compared to the classical procedure using dimethyl sulfoxide. researchgate.net

The table below outlines a typical procedure for the synthesis of cyclopropenes via elimination.

| Reactant | Reagents | Product |

| Bromocyclopropane | Strong Base (e.g., t-BuOK) | Cyclopropene |

This table illustrates the general transformation for cyclopropene synthesis via elimination.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a broad range of transformations for molecules containing functional groups like carbon-halogen bonds and hydroxyl groups. While specific transition metal-catalyzed reactions involving 1-(2-bromoethyl)cyclopropan-1-ol are not extensively documented in the provided search results, the functional groups present suggest potential for various catalytic cycles. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, could potentially be employed to form new carbon-carbon bonds at the bromoethyl side chain. The hydroxyl group could also direct certain transition metal-catalyzed C-H activation reactions.

Overview of Metal-Catalyzed Transformations of Cyclopropanols (e.g., Zinc, Copper, Group 9 and 10 Metals, Ruthenium)

Unprotected cyclopropanols have become valuable precursors for generating homoenolates, which are useful organometallic intermediates for the synthesis of β-functionalized carbonyl compounds. oup.comntu.edu.sg The ring-opening of cyclopropanols is often catalyzed by a variety of transition metals, leading to diverse reaction pathways. oup.comresearchgate.net

Zinc: Zinc-catalyzed reactions of cyclopropanols can proceed with retention of the cyclopropane ring. For instance, a zinc aminoalkoxide catalyst can promote the β-allylation of cyclopropanols with Morita–Baylis–Hillman (MBH) carbonates. acs.org This transformation is believed to occur through a ring-opening/α-allylation/ring-closure mechanism, involving an enolized homoenolate as a key intermediate species. acs.org In other reactions, zinc halides have been shown to catalyze the cross-coupling of α-chloroketones with organotin enolates to produce γ-diketones, highlighting zinc's role as a Lewis acid to facilitate the reaction. nih.gov

Copper: Copper catalysts are also employed in the transformation of cyclopropanols. oup.com For example, copper halides exhibit high catalytic activity in the coupling of tin enolates with organic halides to yield γ,δ-unsaturated ketones. nih.gov

Group 9 and 10 Metals:

Rhodium (Group 9): Rhodium catalysts are effective in mediating cascade reactions involving C-H activation and C-C bond cleavage of cyclopropanols. rsc.orgresearchgate.net For example, Rh(III) can catalyze the reaction of carboxylic acids with cyclopropanols to synthesize 3-substituted phthalides. rsc.org Rhodium has also been used in the C2-alkylation of indoles using cyclopropanols as the alkylating agent. researchgate.net

Palladium (Group 10): Palladium is a widely used catalyst for various transformations of cyclopropanes and their derivatives. oup.comscience.gov It can catalyze enantioselective C-H activation and is involved in numerous cross-coupling reactions. nih.govnih.govacs.org The specific reactions involving palladium are discussed in more detail in the following section.

Nickel (Group 10): Nickel catalysts, often using bidentate diphosphine ligands, are highly effective for cross-coupling reactions, such as the reaction of Grignard reagents with vinyl and aryl halides. acs.org

Ruthenium: Ruthenium complexes have demonstrated cytotoxicity against cancer cell lines, indicating their potential in catalytic applications, although they were found to be largely inactive in certain specific anti-cancer studies compared to rhodium and iridium complexes. science.gov

The table below summarizes the role of various metals in catalyzing transformations of cyclopropanols and related compounds.

| Metal Catalyst | Transformation Type | Example Reaction | Ref |

| Zinc | β-Functionalization (Ring Retention) | β-allylation of cyclopropanols with MBH carbonates. | acs.org |

| Copper | Cross-Coupling | Coupling of tin enolates with organic halides. | nih.gov |

| Rhodium | C-H Activation / C-C Cleavage | Synthesis of 3-substituted phthalides from carboxylic acids and cyclopropanols. | rsc.org |

| Palladium | C-H Activation / Cyclization | Enantioselective C-H activation of cyclopropanes. | nih.govnih.gov |

| Nickel | Cross-Coupling | Coupling of Grignard reagents with aryl halides. | acs.org |

| Ruthenium | Potential Catalytic Applications | Used in catalysts for producing hydrocarbons and alcohols. | science.gov |

Palladium-Catalyzed Intramolecular Cyclization and C-H Activation Reactions

Palladium catalysis offers powerful methods for constructing complex molecular architectures from cyclopropane derivatives. These methods often involve intramolecular cyclization and C-H activation, providing access to valuable heterocyclic and polycyclic structures. nih.govorganic-chemistry.org

Intramolecular Cyclization: Palladium(II) catalysts can facilitate intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides. nih.govrsc.org This process allows for the synthesis of conformationally restricted and highly substituted aza[3.1.0]bicycles. nih.govrsc.org The reaction proceeds under mild conditions, typically using a palladium source like Pd(PPh₃)₂Cl₂ and an oxidant, to forge a new C-N bond. nih.govrsc.org The transformation is believed to occur through a cascade of amidopalladation followed by β-hydride elimination. rsc.org

Another key strategy is the palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes via C(sp³)–H activation. nih.gov This atom-economical method enables the synthesis of cyclopropane-fused γ-lactams with good yields and enantioselectivities when a chiral phosphoramidite (B1245037) ligand is used. nih.gov

C-H Activation: Palladium-catalyzed C-H activation of cyclopropanes is a significant strategy for forming new carbon-carbon bonds. nih.govnih.gov The use of mono-N-protected amino acid ligands with Pd(II) catalysts has enabled the enantioselective C-H activation of cyclopropanes, which can then be coupled with a diverse range of organoboron reagents under mild conditions. nih.govnih.gov This provides a novel method for constructing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.govnih.gov In some cases, careful selection of ligands on the palladium catalyst can prevent the common ring-opening pathway of aminocyclopropane substrates, leading to the desired cyclization product with the cyclopropane moiety intact. rsc.org

The following table highlights key palladium-catalyzed reactions involving cyclopropane derivatives.

| Reaction Type | Substrate | Catalyst System | Product | Ref |

| Intramolecular aza-Wacker Cyclization | Vinyl cyclopropanecarboxamides | Pd(PPh₃)₂Cl₂, K₂CO₃, O₂ | Aza[3.1.0]bicycles | nih.govrsc.org |

| Intramolecular Hydrocyclopropanylation | Alkynes with cyclopropyl groups | Pd(OAc)₂ / Chiral Ligand | Cyclopropane-fused γ-lactams | nih.gov |

| Enantioselective C-H Activation/Arylation | Cyclopropyl carboxamides | Pd(II) / Mono-N-protected amino acid ligand, Organoboron reagent | cis-Substituted chiral cyclopropanecarboxylic acids | nih.govnih.gov |

| Enantioselective C-H Arylative Cyclization | Aminocyclopropanes | Pd(0) / Taddol-based phosphoramidite ligand | Cyclopropyl-containing dihydroquinolones | rsc.org |

Enantioselective Catalysis in Cyclopropanol Transformations (e.g., Nickel, Gold)

Achieving stereocontrol in reactions involving cyclopropanols is crucial for the synthesis of chiral molecules. Enantioselective catalysis, particularly with metals like nickel and gold, has emerged as a powerful tool for these transformations. ntu.edu.sg

Nickel Catalysis: Nickel-based catalysts are well-established in cross-coupling reactions. acs.org While specific examples focusing on enantioselective transformations of 1-(2-bromoethyl)cyclopropan-1-ol are not detailed in the provided sources, the general utility of chiral nickel complexes in asymmetric catalysis suggests their potential applicability.

Gold Catalysis: Gold(I) catalysts have proven to be exceptionally effective in mediating enantioselective reactions of cyclopropanols, particularly those containing additional unsaturation. nih.govcapes.gov.brscilit.com

Ring Expansion: Gold(I) complexes, in cooperation with chiral bifunctional phosphine (B1218219) ligands, can catalyze the enantioselective ring expansion of allenyl cyclopropanols to form cyclobutanones. nih.gov These products contain a vinyl-substituted quaternary chiral center and are obtained in high yields and excellent enantiomeric excesses. nih.govcapes.gov.brscilit.com The reaction proceeds under mild conditions with low catalyst loading. nih.gov

Cyclopropanation: Chiral gold(I)-carbene complexes can catalyze the enantioselective cyclopropanation reaction between olefins and propargylic esters. nih.govresearchgate.net This method produces polysubstituted cyclopropanes, and while high enantioselectivity can be achieved, it is often highly dependent on the specific substrates and catalyst structure. nih.govresearchgate.net

The development of these gold-catalyzed reactions showcases a powerful strategy for constructing complex and stereochemically rich molecules from simple cyclopropanol precursors. nih.gov

| Metal Catalyst | Reaction Type | Substrate Type | Key Features | Ref |

| Gold(I) | Enantioselective Ring Expansion | Allenyl cyclopropanols | Forms chiral cyclobutanones; High ee; Mild conditions. | nih.govcapes.gov.brscilit.com |

| Gold(I) | Enantioselective Cyclopropanation | Olefins and propargylic esters | Forms polysubstituted cyclopropanes; Enantioselectivity is substrate-dependent. | nih.govresearchgate.net |

Cross-Coupling Reactions of Derived Haloethyl Ketones

Ring-opening of 1-(2-bromoethyl)cyclopropan-1-ol would lead to a β-halo ketone, specifically 1-bromo-4-pentanone. This class of compounds, α- or β-haloketones, are versatile substrates for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govacs.org

Cross-coupling reactions typically involve the reaction of an organic halide with an organometallic reagent, catalyzed by a transition metal, most commonly palladium. wikipedia.org The general mechanism often involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com

Reactions of Halo-Ketones:

Zinc-Catalyzed Coupling: Zinc halides can catalyze the cross-coupling reaction of α-chloroketones with organotin enolates to synthesize γ-diketones. nih.gov The zinc catalyst acts as a Lewis acid, accelerating the initial condensation and promoting a rearrangement to form the final product. nih.gov

Palladium-Catalyzed Arylation: The Heck reaction, a palladium-catalyzed process, can be used to introduce aryl groups. For example, arylpalladium salts, generated in situ, react with ketone enol esters to form α-aryl ketones. acs.org

Manganese-Catalyzed Alkylation: An environmentally benign approach involves the manganese-catalyzed cross-coupling of ketones with primary alcohols. nih.gov This reaction proceeds through a "borrowing hydrogen" pathway, where the alcohol is temporarily oxidized to an aldehyde, undergoes an aldol (B89426) condensation with the ketone, and the resulting α,β-unsaturated ketone is then hydrogenated. nih.gov

These cross-coupling methods provide powerful tools for the further functionalization of the ketone backbone that would be derived from the ring-opening of 1-(2-bromoethyl)cyclopropan-1-ol.

Ring Expansion and Skeletal Rearrangements of Cyclopropanol Derivatives

Mechanisms of Ring Expansion

Ring expansion reactions of cyclopropanol (B106826) derivatives are fundamental transformations that allow for the construction of larger cyclic frameworks from smaller, strained rings. These processes are typically driven by the release of ring strain and are often mediated by the formation of reactive intermediates such as carbocations.

A notable pathway for the ring expansion of cyclopropanol derivatives is the pinacol-type rearrangement. This reaction involves the acid-catalyzed rearrangement of 1,2-diols, and in the context of cyclopropanes, it provides an effective method for the synthesis of cyclobutanones. nih.govmasterorganicchemistry.com The process is initiated by the protonation of a hydroxyl group, which then departs as a water molecule to generate a carbocation. masterorganicchemistry.com This is followed by the migration of a carbon-carbon bond, leading to the expansion of the ring and the formation of a more stable ketone product. masterorganicchemistry.com

An enantioselective synthesis of 2-substituted cyclobutanones has been successfully achieved through a sequential process involving the titanium-mediated cyclopropanation of α-hydroxy esters, which yields α-hydroxycyclopropylcarbinols. nih.gov These intermediates then undergo a pinacol-type rearrangement to furnish the desired cyclobutanone (B123998) products. nih.gov The pinacol (B44631) rearrangement can also be applied to cyclic molecules, resulting in the formation of larger rings. masterorganicchemistry.com

| Reactant Type | Rearrangement Type | Product | Reference |

| α-Hydroxycyclopropylcarbinols | Pinacol-Type Rearrangement | 2-Substituted Cyclobutanones | nih.gov |

| 1,2-Diols (general) | Pinacol Rearrangement | Ketones | masterorganicchemistry.com |

This method highlights the utility of pinacol rearrangements in transforming readily available starting materials into more complex cyclic structures, with the potential for stereochemical control.

Electrochemical methods offer a sustainable and powerful tool for promoting rearrangement reactions in organic synthesis. rsc.org In the case of cyclopropanol derivatives, electrochemical oxidation can induce ring-opening and subsequent rearrangements to yield various functionalized products. These reactions proceed under mild conditions and avoid the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry. rsc.org

The high reactivity of cyclopropanol, stemming from its strained three-membered ring, makes it a suitable candidate for electrochemical transformations. digitellinc.com However, the inherent instability of cyclopropanol in basic media, which can lead to isomerization to propionaldehyde, presents a challenge. digitellinc.comdigitellinc.com Electrochemical methods can generate radical intermediates from cyclopropanol derivatives, which can then undergo further reactions. For instance, the electrochemical halogenation/ring expansion of allyl alcohols has been shown to produce β-halocarbonyl compounds with an all-carbon α-quaternary center. rsc.org

Recent studies have focused on the electrochemical ring expansion of alkenyl alcohols, leading to the synthesis of five- and six-membered β-halocarbonyl compounds, as well as spirocyclic skeletons. rsc.org These transformations showcase the versatility of electrochemistry in facilitating complex molecular rearrangements. rsc.org

| Reactant Type | Reaction Condition | Product Type | Reference |

| Cyclopropanol Derivatives | Electrochemical Oxidation | Beta-functionalized ketones | digitellinc.com |

| Alkenyl Alcohols | Electrochemical Halogenation/Ring Expansion | β-halocarbonyl compounds | rsc.org |

Carbocations are key intermediates in many ring expansion reactions of strained ring systems like cyclopropanes. The generation of a carbocation adjacent to a cyclopropyl (B3062369) group can trigger a rearrangement to a more stable, ring-expanded carbocation. This process is driven by the release of the significant strain energy of the three-membered ring.

The solvolysis of cyclobutyl or cyclopropylmethyl derivatives can lead to the formation of multiple products through the intermediacy of nonclassical carbocations like cyclopropylcarbinyl and bicyclobutonium ions. nih.gov The outcome of these reactions can be controlled by subtle changes in the structure of the nonclassical carbocation intermediate. nih.gov For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs) can be directed towards the selective formation of either cyclopropane (B1198618) or cyclobutene (B1205218) products based on the substitution pattern of the starting material. nih.gov

A notable example of a carbocation-mediated rearrangement is the Cloke-Wilson rearrangement of doubly activated cyclopropanes. organic-chemistry.org An organocatalytic, base-free version of this reaction has been developed for the synthesis of 2,3-dihydrofurans. organic-chemistry.org This process is initiated by a carbocation and proceeds through a tandem intramolecular ring-opening/recyclization mechanism. organic-chemistry.org

| Starting Material | Key Intermediate | Product Type | Reference |

| Cyclobutyl/Cyclopropylmethyl derivatives | Nonclassical carbocations | Cyclopropane, cyclobutane, homoallyl, or cyclobutene products | nih.gov |

| Doubly activated cyclopropanes | Carbocation | 2,3-Dihydrofurans | organic-chemistry.org |

Cyclopropyl-Allyl Rearrangements

Another important class of reactions involving cyclopropanol derivatives is the rearrangement to form allyl compounds. These transformations often proceed via activation of the hydroxyl group, followed by a concerted or stepwise rearrangement.

The conversion of alcohols to good leaving groups, such as mesylates or tosylates, is a common strategy in organic synthesis to facilitate nucleophilic substitution reactions. libretexts.orglumenlearning.com The conversion of an alcohol to a mesylate proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. lumenlearning.com

In the case of cyclopropanols, the resulting mesylate can be treated with a halide source to induce a rearrangement to an allyl halide. Grignard reagents, for example, can act as halide nucleophiles to convert alkyl mesylates into the corresponding alkyl halides. nih.gov This reaction typically proceeds through an SN2 mechanism with inversion of configuration. nih.gov The high ring strain in the cyclopropyl system can facilitate a subsequent or concerted rearrangement to the more stable allylic system. This transformation provides a valuable route to functionalized allyl halides from readily available cyclopropanol precursors.

The direct conversion of tosylates and mesylates into other functional groups, such as nitroalkanes, has also been reported, highlighting the versatility of these intermediates. nih.gov

| Starting Material | Reagent | Intermediate | Product | Reference |

| Alcohol | Mesyl Chloride | Mesylate | - | lumenlearning.com |

| Alkyl Mesylate | Methylmagnesium Bromide | - | Alkyl Bromide | nih.gov |

| Tosylate/Mesylate | Tetrabutylammonium Nitrite | - | Nitroalkane | nih.gov |

Intramolecular Transannulations

Intramolecular transannulations of cyclopropanol derivatives represent a sophisticated strategy for the construction of complex polycyclic systems. These reactions involve the formation of a new ring by the interaction of a reactive intermediate, generated from the cyclopropanol ring-opening, with another part of the same molecule.

A catalytic enantioselective intramolecular propargylation of cyclopropanols has been developed using a copper catalyst complexed with a PyBox ligand. nih.govrsc.org This reaction provides an efficient pathway to cyclopentanone (B42830) skeletons bearing an all-carbon quaternary stereocenter. nih.gov The mechanism is thought to involve an ionic ring-opening of the cyclopropanol, as the cleavage of the less substituted bond is observed. nih.gov

Furthermore, the synthesis of housane derivatives, which are structurally complex molecules, has been achieved from cyclopropenes via an intramolecular cyclopropanation. nih.gov While not starting from a cyclopropanol, this demonstrates the power of intramolecular reactions involving strained three-membered rings to build intricate molecular architectures.

| Reaction Type | Catalyst | Product | Key Feature | Reference |

| Intramolecular Propargylation of Cyclopropanols | Copper-PyBox complex | Chiral Cyclopentanones | Enantioselective, formation of all-carbon quaternary centers | nih.govrsc.org |

| Intramolecular Cyclopropanation | Rhodium(II) | Housane derivatives | Regioselective carbene generation | nih.gov |

Formation of Fused Heterocycles from ((2-Alkynyl)aryl)cyclopropyl Ketones

A significant advancement in the synthesis of fused heterocycles involves the gold(I)-catalyzed cascade reaction of 1-(1-alkynyl)cyclopropyl ketones. This methodology, developed by Zhang and Schmalz, provides a mild and efficient route to highly substituted furans, which are prevalent motifs in numerous bioactive natural products and pharmaceuticals. organic-chemistry.org

The reaction proceeds by treating a 1-(1-alkynyl)cyclopropyl ketone with a nucleophile in the presence of a gold(I) catalyst. The most effective catalyst for this transformation was found to be (Triphenylphosphine)gold(I) trifluoromethanesulfonate, [(Ph₃P)AuOTf]. organic-chemistry.org This catalytic system promotes a cascade sequence that involves the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack of the ketone's carbonyl oxygen. This initial cyclization step triggers the ring expansion of the cyclopropane ring, ultimately leading to the formation of the furan (B31954) core.

The versatility of this method is demonstrated by its broad substrate scope, accommodating various substituents on both the cyclopropyl ketone and the alkyne moiety. Furthermore, the reaction tolerates a range of nucleophiles, including alcohols, water, and even electron-rich aromatic compounds, which become incorporated into the final furan product. This modularity allows for the synthesis of a diverse library of highly substituted furans with excellent yields, often under mild reaction conditions and with short reaction times. organic-chemistry.org

The proposed mechanism for this transformation initiates with the coordination of the cationic gold(I) species to the alkyne's triple bond. This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the carbonyl oxygen, forming a six-membered ring intermediate. Concurrently, or subsequently, the high ring strain of the cyclopropane facilitates a ring-opening event, which is followed by a rearrangement and proton transfer to yield the aromatic furan ring and regenerate the gold(I) catalyst. An alternative mechanistic pathway may involve the formation of a chelate complex between the gold catalyst and both the alkyne and carbonyl functionalities, pre-organizing the substrate for the subsequent cyclization and rearrangement cascade.

The following table summarizes the scope of the gold(I)-catalyzed synthesis of furans from various 1-(1-alkynyl)cyclopropyl ketones and nucleophiles, showcasing the efficiency and functional group tolerance of this reaction.

| Entry | R¹ | R² | R³ | Nucleophile (NuH) | Product | Yield (%) |

| 1 | Ph | H | Ph | MeOH | 94 | |

| 2 | Ph | H | Ph | H₂O | 82 | |

| 3 | Ph | H | Me | MeOH | 92 | |

| 4 | 4-MeOC₆H₄ | H | Ph | MeOH | 95 | |

| 5 | 4-ClC₆H₄ | H | Ph | MeOH | 90 | |

| 6 | Ph | Me | Ph | MeOH | 93 | |

| 7 | Ph | H | Ph | EtOH | 93 | |

| 8 | Ph | H | Ph | i-PrOH | 89 | |

| 9 | Ph | H | Ph | Indole | 85 | |

| 10 | Ph | H | Ph | Pyrrole | 78 |

Table 1: Gold(I)-Catalyzed Synthesis of Substituted Furans. organic-chemistry.org

This synthetic strategy highlights the utility of cyclopropanol-derived structures in complex molecule synthesis. The ability to construct intricate fused heterocyclic systems from readily available starting materials through a catalytic, atom-economical process underscores the power of strain-release-driven rearrangements in modern organic chemistry.

Synthetic Utility of 1 2 Bromoethyl Cyclopropan 1 Ol in Complex Molecule Synthesis

Building Blocks for Functionalized Compounds

This versatile compound serves as a precursor for a range of functionalized molecules, including β-functionalized carbonyl compounds and 2-bromoethyl ketones.

1-(2-Bromoethyl)cyclopropan-1-ol is a key starting material for the synthesis of β-functionalized carbonyl compounds. The cyclopropanol (B106826) moiety can undergo ring-opening reactions to generate a β-carbon-substituted ketone. This transformation is often achieved under mild conditions, making it a useful method for introducing functionality at the β-position of a carbonyl group. The inherent reactivity of the bromoethyl group provides a handle for further synthetic modifications.

The general approach involves the reaction of α,β-unsaturated carbonyl compounds with a diol and an anhydrous hydrogen halide to form cyclic β-haloacetals and ketals. orgsyn.org These intermediates can then be converted to the desired β-functionalized carbonyl compounds.

A significant application of 1-(2-bromoethyl)cyclopropan-1-ol is its conversion to 2-bromoethyl ketones. An electrochemical protocol has been developed for the preparation of 2-bromoethyl and 2-iodoethyl ketones from cyclopropanols. organic-chemistry.org This method offers exclusive regioselectivity and proceeds without epimerization of the α-stereocenter. organic-chemistry.org The resulting 2-bromoethyl ketones are valuable intermediates that can undergo a variety of subsequent carbon-carbon bond-forming reactions.

Alkylation: The 2-bromoethyl ketones can be alkylated using various organometallic reagents.

Alkenylation: Nickel-catalyzed alkenylation of ketone enolates with alkenyl bromides provides a route to β,γ-unsaturated ketones under mild conditions. organic-chemistry.orgnih.gov This method demonstrates high regioselectivity and avoids isomerization of the product. organic-chemistry.org Another approach involves the iron-catalyzed alkenylation of ketones using primary alcohols. mdpi.com Cobalt-based catalysis has also been shown to achieve the synthesis of Z-alkenes with high regio- and diastereoselectivity. rsc.org

Arylations: Palladium-catalyzed α-arylation of ketones with aryl halides is a well-established method for the synthesis of α-aryl ketones. organic-chemistry.org Recent advancements have enabled the direct β-arylation of ketones using diaryliodonium salts as both the oxidant and aryl source, proceeding through a tandem redox catalysis mechanism. rsc.org This approach is tolerant of air and moisture and has a broad substrate scope. rsc.org Mild, aqueous conditions for the palladium-catalyzed α-arylation of ketones have also been developed, allowing for the functionalization of a wide range of halo-aromatics. nih.gov

The table below summarizes some of the key transformations of 2-bromoethyl ketones.

| Transformation | Catalyst/Reagents | Product Type |

| Alkylation | Organometallic Reagents | Alkylated Ketones |

| Alkenylation | Ni(cod)2, NHC ligand, LiI | β,γ-Unsaturated Ketones |

| Arylation | Pd catalyst, Diaryliodonium salts | β-Aryl Ketones |

Stereoselective and Asymmetric Synthesis

The chiral nature of many target molecules in medicinal chemistry and materials science necessitates the development of stereoselective and asymmetric synthetic methods. 1-(2-Bromoethyl)cyclopropan-1-ol and its derivatives have proven to be useful substrates in this regard.

The inherent stereochemistry of a substrate can be used to direct the outcome of a chemical reaction. In the context of cyclopropane (B1198618) chemistry, the substituents on the ring can influence the approach of reagents, leading to the formation of a specific stereoisomer. For instance, the Simmons-Smith cyclopropanation of allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. pitt.edu This principle of substrate-controlled stereoselection is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

Chiral catalysts are instrumental in converting achiral starting materials into chiral products with high enantiomeric excess. mdpi.com In the context of cyclopropane synthesis, chiral rhodium complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org The high stereoselectivity is attributed to the weak coordination between the chiral catalyst and the substrate. organic-chemistry.org

Furthermore, the concept of a catalytically formed chiral auxiliary has been extended to asymmetric cyclopropanation and epoxidation. nih.gov This strategy involves the catalytic installation of a chiral auxiliary onto the substrate, which then directs the stereochemical outcome of subsequent reactions. nih.gov This approach has been successfully applied to the synthesis of enantioenriched spirocyclic aminomethylcyclopropanols. nih.gov The development of catalytic asymmetric methods for the synthesis of axially chiral methylenecyclopropanes has also been reported. nih.gov

The table below highlights some examples of chiral catalysts used in asymmetric cyclopropane synthesis.

| Catalyst Type | Reaction |

| Chiral Rhodium Complex | Enantioselective cyclopropanation of sulfoxonium ylides |

| Chiral Oxazaborolidinium Ion (COBI) | Asymmetric cyclopropanation of α,β-unsaturated aldehydes |

| Chiral Bifunctional Phosphonium (B103445) Salt | Asymmetric [2+1] cyclopropanation of 3-alkenyl-oxindoles |

Construction of Spiro and Polycyclic Systems

The unique reactivity of 1-(2-bromoethyl)cyclopropan-1-ol and its derivatives makes them valuable building blocks for the synthesis of spirocyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutical agents.

An efficient method for the synthesis of 2',3'-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes utilizes (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, a reagent derived from a 1-(2-bromoethyl) source. nih.gov This reaction proceeds in high yields with various cyclic and acyclic 1,3-diones. nih.gov Asymmetric synthesis of bis-spiro cyclopropane skeletons has been achieved via a bifunctional phosphonium salt-catalyzed [2+1] annulation, yielding products with three vicinal stereocenters in high yields and excellent stereoselectivities. rsc.org The synthesis of spirocyclic triazolooxazine nucleosides has also been reported, demonstrating the utility of these building blocks in creating complex, biologically relevant scaffolds. nih.gov

The construction of polycyclic aromatic hydrocarbons (PAHs) containing cyclophanes represents another area where cyclopropane derivatives are useful. mun.ca The synthesis of cyclopenta-fused PAHs can be achieved from readily available 2-aryl-substituted anilines under mild conditions. researchgate.net Furthermore, the synthesis of azulene-embedded polycyclic compounds has been reviewed, highlighting various strategies to construct these complex aromatic systems. mdpi.com

Intramolecular Cycloaddition for Spiro Compound Formation

The formation of spirocyclic compounds, which feature two rings connected by a single common atom, is a significant challenge in synthetic chemistry. These motifs are present in numerous bioactive natural products. frontiersin.orgnih.gov Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly effective precursors for cycloaddition reactions to form these complex structures. researchgate.net The strategic placement of functional groups, such as the bromoethyl group in 1-(2-bromoethyl)cyclopropan-1-ol, allows for subsequent intramolecular reactions.

Intramolecular [3+2] cycloadditions of cyclopropane 1,1-diesters with alkynes have been utilized to synthesize cyclopenta[c]chromene skeletons. mdpi.com Similarly, a chemo- and diastereoselective (3+2) cycloaddition between D-A cyclopropanes and α,β-unsaturated enamides provides efficient access to spiro(cyclopentane-1,3'-indoline) derivatives, which are core structures in various alkaloids with antitumor, antibacterial, and insecticidal properties. frontiersin.orgnih.gov This transformation can be catalyzed by simple reagents like sodium hydroxide, highlighting its potential for green and economical synthesis. frontiersin.orgnih.gov The reaction proceeds through the deprotonation of the D-A cyclopropane, followed by a ring-opening to form a reactive intermediate that adds to the electrophile. An ensuing intramolecular Michael addition then forges the spirocyclic cyclopentane (B165970) ring with high diastereoselectivity. frontiersin.org

Another powerful strategy involves the nickel-catalyzed asymmetric [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones. researchgate.net This method allows for the generation of optically active spiro-annulated oxindole-tetrahydro-1,2-oxazines with excellent control over stereochemistry. researchgate.net The reactivity of the spirocyclopropyl oxindole (B195798) can be tuned by the choice of N-protecting group, which is crucial for achieving high yields. researchgate.net These examples demonstrate that a functionalized cyclopropane, conceptually similar to 1-(2-bromoethyl)cyclopropan-1-ol, can be elaborated into a D-A system and then undergo intramolecular cycloaddition to yield structurally complex spirocycles.

Table 1: Examples of Intramolecular Cycloaddition for Spiro Compound Formation

| Cyclopropane Type | Reaction Partner | Catalyst/Conditions | Product Skeleton | Ref |

| Donor-Acceptor Cyclopropanes | α,β-Unsaturated Enamides | NaOH | Spiro(cyclopentane-1,3'-indoline) | frontiersin.orgnih.gov |

| Spirocyclopropyl Oxindoles | Nitrones | Ni(OTf)₂ / Chiral Ligand | Spiro-annulated Oxindole-tetrahydro-1,2-oxazines | researchgate.net |

| Cyclopropane 1,1-Diesters | Alkynes | Lewis Acid | Cyclopenta[c]chromene | mdpi.com |

| 2-Hydroxyaryl-derived DA cyclopropanes | (Intramolecular) | Not specified | Various Heterocycles | mdpi.com |

Synthesis of Bicyclic and Polycyclic Frameworks via Cyclopropanol Intermediates

The ring-opening of cyclopropanols is a potent method for generating β-keto radicals or corresponding zwitterionic intermediates, which can be trapped in tandem cyclization reactions to build intricate bicyclic and polycyclic systems. researchgate.net This strategy leverages the release of ring strain (approximately 28 kcal/mol) to drive the formation of new carbon-carbon bonds. acs.org

One such application is the Mn(III)-mediated oxidative ring-opening of cyclopropanols. The resulting β-keto radicals can be trapped by partners like biaryl isonitriles or N-aryl acrylamides to synthesize substituted phenanthridines and oxindoles in a single step. researchgate.net This method is notable for its operational simplicity, broad substrate scope, and the use of an inexpensive oxidant. researchgate.net

The construction of the bicyclo[3.3.1]nonane core, a key structural motif in many biologically active natural products like hyperforin (B191548) and garsubellin A, can also be achieved using strategies originating from cyclopropanol-like precursors. nih.gov For instance, base-promoted intramolecular aldol (B89426) condensation or alkylative dearomatization-annulation methodologies have proven effective. nih.gov Another elegant approach is the Effenberger-type cyclization, which involves the reaction of a cyclohexanone (B45756) enol ether with malonyl dichloride to form the bicyclic framework. nih.gov

Furthermore, 1,2-difunctionalized bicyclo[1.1.1]pentanes, which serve as valuable bioisosteres for ortho- and meta-substituted arenes in medicinal chemistry, have been synthesized from a common intermediate that could conceptually be derived from a cyclopropanol precursor. nih.gov These examples underscore the power of using strained ring systems like 1-(2-bromoethyl)cyclopropan-1-ol as synthons for complex polycyclic frameworks.

Table 2: Synthesis of Bicyclic/Polycyclic Frameworks

| Starting Material Type | Key Transformation | Resulting Framework | Ref |

| Cyclopropanols | Mn(III)-mediated oxidative ring opening/tandem cyclization | Phenanthridines, Oxindoles | researchgate.net |

| Cyclohexenone derivatives | Alkylative dearomatization-annulation | Bicyclo[3.3.1]nonane | nih.gov |

| Cyclohexanone enol ether | Effenberger-type cyclization with malonyl dichloride | Bicyclo[3.3.1]nonane | nih.gov |

| Common intermediate | Multi-step synthesis | 1,2-Difunctionalized bicyclo[1.1.1]pentanes | nih.gov |

Application in Natural Product Synthesis and Analogues

The strategic use of cyclopropanol intermediates is a recurring theme in the total synthesis of complex natural products and their analogues, where the controlled release of ring strain is harnessed to construct key bonds and set stereocenters.

Synthesis of Chiral Alcohols and Insect Pheromones Utilizing Cyclopropane Intermediates

The synthesis of insect pheromones is a critical field, as these compounds are essential for developing environmentally benign pest management strategies. rsc.orgresearchgate.net Many pheromones are chiral alcohols or their derivatives, and their biological activity is often dependent on a single stereoisomer. nih.govresearchgate.net Therefore, stereocontrolled synthesis is paramount.

Cyclopropanol derivatives have been successfully employed in the asymmetric synthesis of insect pheromones. researchgate.net For example, a novel procedure for synthesizing (2S,4R,6R,8S)-2,4,8-trimethyl-1,7-dioxaspiro[5.5]undecane, a pheromone component of the shield bug Cantao parentum, utilizes cyclopropanol intermediates in the key stages of building the carbon skeleton. researchgate.net The Kulinkovich reaction, which forms cyclopropanols from esters, is a foundational method in this area. organic-chemistry.org

The synthesis of chiral alcohols, which are not only pheromones but also key intermediates for many pharmaceuticals, often relies on the asymmetric reduction of ketones. nih.govyoutube.com However, building blocks derived from cyclopropanes offer an alternative route to access these valuable molecules. The inherent chirality of many natural starting materials can be transferred through synthetic sequences involving cyclopropane intermediates to afford enantiomerically pure alcohols. For instance, the synthesis of chiral intermediates for drugs like Montelukast has been achieved via stereoselective reduction, a process for which cyclopropane-derived synthons could provide unique starting points. nih.gov

Table 3: Applications in Pheromone and Chiral Alcohol Synthesis

| Target Compound Class | Synthetic Strategy | Key Intermediate Type | Ref |

| Insect Pheromones | Asymmetric synthesis, carbon chain construction | Cyclopropanol derivatives | researchgate.net |

| Chiral Alcohols (general) | Asymmetric reduction of ketones | Ketones | nih.gov |

| Insect Pheromones (general) | Iron-mediated cross-coupling reactions | Grignard reagents, Alkenyl electrophiles | nih.gov |

| (S)-linalool derivative | Enzymatic methods | (S)-linalool | nih.gov |

Construction of Macrocyclic Cores and Alkaloid Analogues

The construction of macrocycles and alkaloids—two classes of compounds with profound biological activities—represents a significant synthetic endeavor. cam.ac.uknih.gov Cyclopropanol chemistry provides a powerful tool for forging the complex carbon skeletons of these molecules.

A compelling example is the development of a synthetic approach to the macrocyclic core of (+)-neopeltolide, a cytotoxic marine natural product, which explicitly utilizes cyclopropanol intermediates. researchgate.net This strategy demonstrates the feasibility of employing the ring-opening of cyclopropanols to construct specific segments of a complex macrocycle. General strategies for macrocycle synthesis often rely on robust ring-closing reactions like Ring-Closing Metathesis (RCM) or Yamaguchi esterification, for which the precursors can be assembled using versatile building blocks like functionalized cyclopropanes. cam.ac.uk

In the realm of alkaloid synthesis, the reactivity of cyclopropane-derived intermediates can be harnessed to build the requisite heterocyclic systems. For example, the synthesis of thiazole (B1198619) alkaloid analogues with potent algaecidal activity has been reported, showcasing the modular construction of complex heterocyclic compounds. researchgate.net The synthesis of guaipyridine alkaloids, such as (+)- and (–)-cananodine, involves key steps like intramolecular Mizoroki–Heck reactions to form seven-membered rings, a transformation for which the starting materials could be derived from cyclopropane precursors. nih.gov The ability to generate diverse analogues of natural alkaloids is crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.govresearchgate.net

Table 4: Applications in Macrocycle and Alkaloid Synthesis

| Target Structure | Key Strategy | Intermediate/Precursor Type | Ref |

| Macrocyclic core of (+)-neopeltolide | Macrocyclization/transannular pyran cyclization | Cyclopropanol intermediates | researchgate.net |

| Thiazole alkaloid analogues | Multi-step synthesis from L-alanine | Thiazole amides | researchgate.net |

| Guaipyridine alkaloid cananodine | Intramolecular Mizoroki–Heck reaction | Picolyl bromide derivative | nih.gov |

| General Macrocycles | Ring-Closing Metathesis (RCM), Azide-alkyne cycloaddition | Linear diene or azide-alkyne precursors | cam.ac.uk |

Advanced Characterization and Computational Studies of 1 2 Bromoethyl Cyclopropan 1 Ol

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 1-(2-bromoethyl)cyclopropan-1-ol rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and elemental composition.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 1-(2-bromoethyl)cyclopropan-1-ol, both ¹H and ¹³C NMR are used to create a complete picture of its structure.

¹H NMR Spectroscopy: Proton NMR reveals the chemical environment of each hydrogen atom in the molecule. The spectrum of 1-(2-bromoethyl)cyclopropan-1-ol is expected to show distinct signals corresponding to the different types of protons. The cyclopropane (B1198618) ring protons typically appear in the upfield region (δ 0.5–1.5 ppm) due to the unique shielding effects of the strained ring. researchgate.netnih.gov The protons of the bromoethyl group are expected further downfield, with the CH₂ group adjacent to the bromine atom experiencing the strongest deshielding effect (δ 3.2–3.8 ppm). docbrown.info The hydroxyl proton usually appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is typically found between δ 1.5–2.5 ppm. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. In 1-(2-bromoethyl)cyclopropan-1-ol, five distinct carbon signals are expected. The carbons of the cyclopropane ring are characteristically found in the upfield region (δ 10–20 ppm). docbrown.info The carbon atom bonded to the bromine (C-Br) would appear in the range of δ 30–40 ppm, while the carbon bearing the hydroxyl group (C-OH) would be further downfield. docbrown.info

The following table summarizes the predicted NMR chemical shifts for 1-(2-bromoethyl)cyclopropan-1-ol based on established values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Bromoethyl)cyclopropan-1-ol Data is predicted based on typical chemical shifts for analogous functional groups and structures.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification/Notes |

| Cyclopropane Ring Protons (-CH₂-) | 0.5 – 1.5 | 10 – 20 | Highly shielded environment of the cyclopropane ring. nih.gov |

| Bromoethyl Group (-CH₂-CH₂Br) | ~2.0 (for C-CH₂-C) | ~35 | Methylene group adjacent to the cyclopropane ring. |

| Bromoethyl Group (-CH₂Br) | 3.2 – 3.8 | 30 – 40 | Deshielding effect of the electronegative bromine atom. docbrown.info |

| Quaternary Cyclopropyl (B3062369) Carbon (-C-OH) | N/A | 55 – 70 | Carbon atom bonded to the hydroxyl group. |

| Hydroxyl Proton (-OH) | 1.5 – 2.5 (broad singlet) | N/A | Shift is variable and depends on hydrogen bonding. libretexts.org |

HRMS is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1-(2-bromoethyl)cyclopropan-1-ol (C₅H₉BrO), HRMS can confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated value. uni.lu The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units for bromine-containing fragments.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 1-(2-Bromoethyl)cyclopropan-1-ol Based on the molecular formula C₅H₉BrO.

| Adduct Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₅H₁₀BrO]⁺ | 164.9909 |

| [M+Na]⁺ | [C₅H₉BrNaO]⁺ | 186.9729 |

| [M-H]⁻ | [C₅H₈BrO]⁻ | 162.9764 |

Theoretical and Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reactivity and electronic structure of molecules like 1-(2-bromoethyl)cyclopropan-1-ol. These theoretical studies complement experimental findings by modeling reaction pathways, predicting outcomes, and analyzing transient species that are difficult to observe directly.